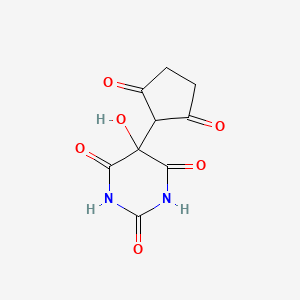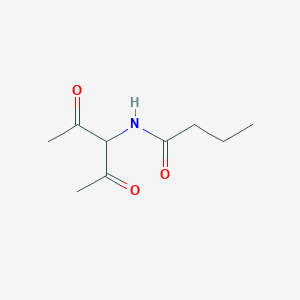
N-(2,4-Dioxopentan-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dioxopentan-3-yl)butanamide is an organic compound with the molecular formula C9H15NO3. It is a derivative of butanamide, featuring a dioxopentan-3-yl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dioxopentan-3-yl)butanamide typically involves the reaction of pentane-2,4-dione with butanamide under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) and a catalyst like boron trifluoride etherate (BF3·OEt2). The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at room temperature, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dioxopentan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can replace the dioxo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-Dioxopentan-3-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dioxopentan-3-yl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: A simpler amide with a similar structure but lacking the dioxopentan-3-yl group.
N-Phenylbutanamide: Another derivative of butanamide with a phenyl group attached to the nitrogen atom.
N-(2,4-Dioxopentan-3-yl)acetamide: Similar to N-(2,4-Dioxopentan-3-yl)butanamide but with an acetamide group instead of butanamide.
Uniqueness
This compound is unique due to the presence of the dioxopentan-3-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
88043-69-0 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
N-(2,4-dioxopentan-3-yl)butanamide |
InChI |
InChI=1S/C9H15NO3/c1-4-5-8(13)10-9(6(2)11)7(3)12/h9H,4-5H2,1-3H3,(H,10,13) |
Clave InChI |
AKUVDBJKJRGYAL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
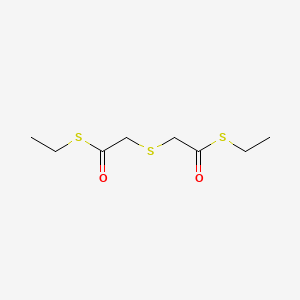

![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
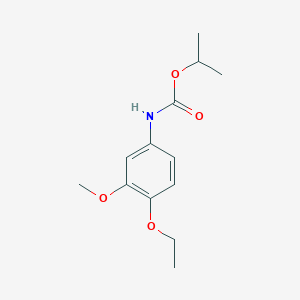
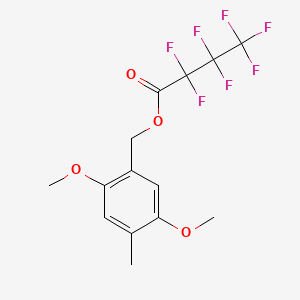
silane](/img/structure/B14396589.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
